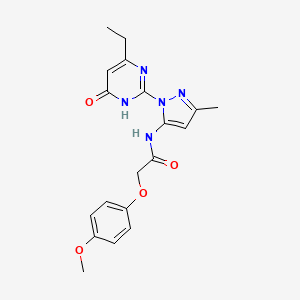![molecular formula C12H9F3N4O2 B2778226 2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide CAS No. 369642-95-5](/img/structure/B2778226.png)
2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide” is an organic compound containing a trifluoroacetamide group and a phenylpyrazole group . The trifluoroacetamide group consists of a carbonyl (C=O) group and an amide (NH2) group attached to a carbon that is also attached to three fluorine atoms. The phenylpyrazole group consists of a pyrazole ring attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoroacetamide and phenylpyrazole groups. The trifluoroacetamide group would contribute to the polarity of the molecule, while the phenylpyrazole group would contribute to its aromaticity .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound would have some degree of polarity due to the presence of the trifluoroacetamide group, and it might have some degree of aromaticity due to the presence of the phenylpyrazole group .Wissenschaftliche Forschungsanwendungen
Radioligand Development for Imaging
A significant application of related compounds involves the development of selective radioligands for imaging translocator proteins (TSPO) with positron emission tomography (PET). An example is the radiosynthesis of [18F]DPA-714, a compound designed for in vivo imaging of neuroinflammation. This process illustrates the role of fluorinated compounds in enhancing the capabilities of PET imaging by introducing fluorine-18, allowing for the direct observation of biological processes at the molecular level (Dollé et al., 2008).
Synthesis of Novel Organic Compounds
Research into the synthesis of carbazoles and their derivatives through intramolecular cyclization highlights the utility of trifluoroacetamide analogues in producing complex organic structures. These synthetic pathways contribute to the broader field of organic chemistry by offering routes to create compounds with potential applications in materials science, pharmaceuticals, and chemical biology (Lee et al., 2004).
Chemical Properties and Applications
The study of trifluoromethyl tags in 19F NMR studies for protein analysis showcases the application of trifluoroacetamide derivatives in biochemistry. Such compounds enhance the resolution of NMR spectroscopy, providing insights into protein conformations, interactions, and dynamics, which are crucial for understanding biological processes and developing new therapeutic agents (Ye et al., 2015).
Biological Activity Evaluation
The synthesis and evaluation of novel compounds for potential antimicrobial and antiplasmodial properties further demonstrate the importance of trifluoroacetamide derivatives in medicinal chemistry. For instance, the development of N-(3-Trifluoroacetyl-indol-7-yl) acetamides and their evaluation against Plasmodium falciparum offer a pathway toward new antimalarial drugs, highlighting the role of such compounds in addressing global health challenges (Mphahlele et al., 2017).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)10(20)17-11(21)16-9-6-7-19(18-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPRXKMDCQHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-((1-phenyl-1H-pyrazol-3-yl)carbamoyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

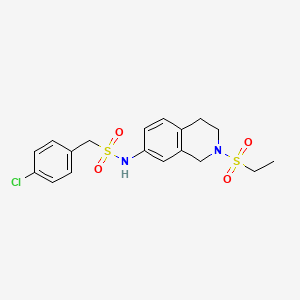
![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)
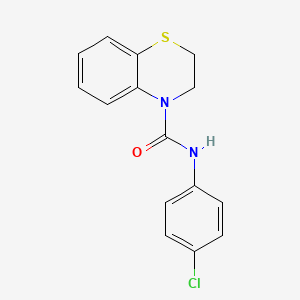
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
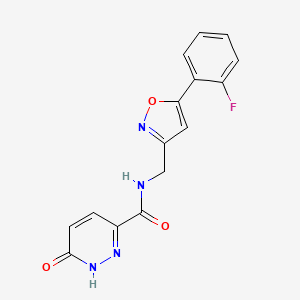
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)
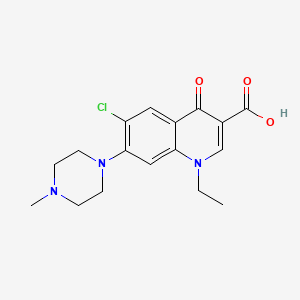
![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
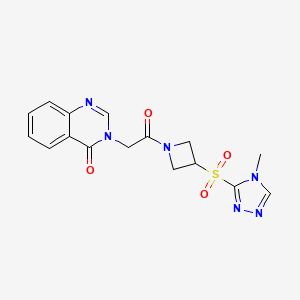

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
